molecular formula C21H14BrClN4O B2719166 N'-(6-bromo-4-phenylquinazolin-2-yl)-3-chlorobenzohydrazide CAS No. 391218-65-8

N'-(6-bromo-4-phenylquinazolin-2-yl)-3-chlorobenzohydrazide

Cat. No. B2719166
CAS RN: 391218-65-8
M. Wt: 453.72
InChI Key: BWGWOYFFZQKEMT-UHFFFAOYSA-N
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Description

“N’-(6-bromo-4-phenylquinazolin-2-yl)-3-chlorobenzohydrazide” is a chemical compound with the linear formula C19H12BrClN4O . It has a molecular weight of 427.691 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

  • N'-(6-bromo-4-phenylquinazolin-2-yl)-3-chlorobenzohydrazide and its derivatives have shown significant anti-inflammatory and analgesic activities. These compounds, through various syntheses and modifications, have been compared with standard drugs like phenylbutazone for their effectiveness in reducing inflammation and pain. For instance, certain compounds in this series demonstrated more potent anti-inflammatory activity, indicating their potential use in non-steroidal anti-inflammatory drugs (NSAIDs) (Bhati, 2013); (Kumar, Lal, & Rani, 2014).

Antimicrobial Activity

  • Several derivatives of N'-(6-bromo-4-phenylquinazolin-2-yl)-3-chlorobenzohydrazide have been synthesized and tested for their antimicrobial properties. These compounds have shown notable activity against various bacteria and fungi, potentially positioning them as candidates for developing new antimicrobial agents. Some specific compounds exhibited significant antimicrobial activity against tested microbes, particularly those substituted with halogen groups (Ghosh et al., 2015); (Alafeefy, 2008).

Anticancer Potential

  • Research has shown that some derivatives of N'-(6-bromo-4-phenylquinazolin-2-yl)-3-chlorobenzohydrazide possess anticancer properties. These compounds have been evaluated for their ability to inhibit cancer cell growth, showing promising results in various cancer cell lines. For example, one study found a compound to be a potent apoptosis inducer with significant efficacy in human breast and other cancer models, suggesting its potential as an anticancer agent (Sirisoma et al., 2009).

Synthesis and Characterization

  • The synthesis and characterization of N'-(6-bromo-4-phenylquinazolin-2-yl)-3-chlorobenzohydrazide derivatives have been a significant area of research. These studies focus on developing new synthetic routes and characterizing the chemical structures of the derivatives. Such research contributes to the understanding of the compound's chemical properties and potential applications in various therapeutic areas (Patel & Mistry, 2006).

properties

IUPAC Name

N'-(6-bromo-4-phenylquinazolin-2-yl)-3-chlorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrClN4O/c22-15-9-10-18-17(12-15)19(13-5-2-1-3-6-13)25-21(24-18)27-26-20(28)14-7-4-8-16(23)11-14/h1-12H,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGWOYFFZQKEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NNC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(6-bromo-4-phenylquinazolin-2-yl)-3-chlorobenzohydrazide

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